Septentrionine

Description

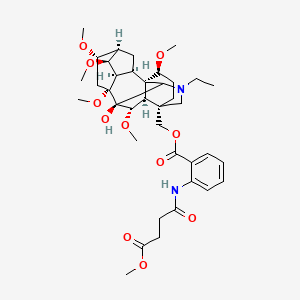

Structure

2D Structure

Properties

CAS No. |

70553-63-8 |

|---|---|

Molecular Formula |

C38H54N2O11 |

Molecular Weight |

714.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-9-hydroxy-4,6,8,16,18-pentamethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate |

InChI |

InChI=1S/C38H54N2O11/c1-8-40-19-35(20-51-33(43)21-11-9-10-12-24(21)39-27(41)13-14-28(42)47-4)16-15-26(46-3)37-23-17-22-25(45-2)18-36(50-7,29(23)30(22)48-5)38(44,34(37)40)32(49-6)31(35)37/h9-12,22-23,25-26,29-32,34,44H,8,13-20H2,1-7H3,(H,39,41)/t22-,23-,25+,26+,29-,30+,31-,32+,34?,35+,36-,37+,38-/m1/s1 |

InChI Key |

PXDSODACKDGKHO-MOEGOFPBSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)OC)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)OC)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)OC)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Chemical Profile of Septentrionine

Structure and Stereochemistry

Septentrionine is a complex C19-diterpenoid alkaloid with a lycoctonine-type skeleton. Its chemical structure is characterized by a hexacyclic core and numerous stereocenters. The molecular formula is C₃₈H₅₄N₂O₁₁. rsc.orgjst.go.jpcsic.es The structure features an N-ethyl group, multiple methoxy (B1213986) groups, and a distinctive side chain attached at the C-4 position. jst.go.jp This side chain consists of a methanol (B129727) esterified with 2-(4-methoxy-4-oxobutanamido)benzoic acid (a derivative of N-succinoylanthranilic acid). rsc.org The precise arrangement of atoms and their spatial orientation (stereochemistry) has been determined through advanced spectroscopic techniques and is defined by its systematic IUPAC name and InChI identifier. jst.go.jp

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These data are critical for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₃₈H₅₄N₂O₁₁ jst.go.jpknapsackfamily.com |

| Molecular Weight | 714.853 g/mol jst.go.jp |

| Physical State | Crystalline solid rsc.org |

| Melting Point | 123-125 °C rsc.org |

| CAS Registry Number | 70553-63-8 jst.go.jpknapsackfamily.com |

Natural Occurrence and Biosynthesis

Documented Plant Sources

The primary and most well-documented natural source of Septentrionine is the plant Aconitum septentrionale, commonly known as the northern wolf's-bane. rsc.orgacs.orgresearchgate.net It has been isolated from various parts of this plant, particularly the roots. acs.orgresearchgate.net While the Aconitum genus is the principal source, related lycoctonine-type alkaloids are also found in the Delphinium genus. researchgate.nettandfonline.com this compound itself has been specifically identified in studies of Aconitum species, including Aconitum septentrionale and in phytochemical analyses of other plants. researchgate.netscribd.com

Biosynthetic Pathway Insights

The biosynthesis of diterpenoid alkaloids is a complex enzymatic process. It begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). rsc.org Through a series of cyclizations, GGPP is converted into tetracyclic or pentacyclic diterpene intermediates, such as ent-kaurane and ent-atisane. numberanalytics.comrsc.org For C19-diterpenoid alkaloids like the lycoctonine-type, these diterpene skeletons undergo amination, where a nitrogen atom is incorporated into the molecule. nih.govmdpi.com This is followed by a series of oxidative reactions, rearrangements, and substitutions catalyzed by enzymes like cytochrome P450 monooxygenases to form the final complex structure. numberanalytics.com The lycoctonine-type skeleton is believed to be formed through specific rearrangements of these precursors. rsc.org The complex side chain of this compound is assembled and attached in the final stages of the pathway.

Chemical Synthesis

Synthetic Approaches and Key Challenges

The total chemical synthesis of complex natural products like Septentrionine is a significant challenge due to its intricate, polycyclic structure and dense stereochemistry. britannica.com While a complete de novo synthesis has not been extensively reported, a semi-synthetic route has been described. researchgate.netresearchgate.net this compound has been prepared from 8-O-methyllycaconitine, a structurally related natural alkaloid, through treatment with methanolic ammonia. researchgate.netresearchgate.net

The primary challenges in synthesizing diterpenoid alkaloids include:

Stereochemical Control: The precise three-dimensional arrangement of multiple contiguous stereocenters must be controlled throughout the synthesis.

Ring System Construction: Assembling the complex hexacyclic core of the lycoctonine (B1675730) skeleton requires sophisticated and efficient chemical reactions. thieme-connect.com

Functional Group Compatibility: The synthesis must be planned to accommodate the various sensitive functional groups present in the molecule, which often requires a strategic use of protecting groups. wikipedia.org

Preclinical Pharmacological Investigations and Molecular Mechanisms

In Vivo Pharmacological Models (Animal Studies, Non-Human)

Antinociceptive and Anti-inflammatory Effects in Animal Models

While the genus Aconitum is known for producing various diterpenoid alkaloids with documented antinociceptive (pain-relieving) and anti-inflammatory properties, specific detailed research findings for the isolated compound Septentrionine regarding these effects in animal models are not extensively reported in the current literature. Studies on plant extracts from related species, such as Senna septemtrionalis, have demonstrated anti-inflammatory actions in vitro (e.g., inhibition of IL-6 and H2O2) and in vivo (e.g., reduction of ear edema in the TPA test and paw edema in the carrageenan test), as well as antinociceptive activity in models like the formalin orofacial pain test and acetic acid-induced writhing test. researchgate.net However, these findings pertain to complex extracts, not the isolated this compound compound. Other diterpenoid alkaloids from Aconitum sinomontanum have also shown antinociceptive and anti-inflammatory activities in animal models, with mechanisms potentially involving modulation of voltage-gated sodium channels. researchgate.netresearchgate.net The direct contribution of this compound to these observed effects within the complex mixture of alkaloids from Aconitum plants requires further specific investigation.

Investigation of Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by a compound is crucial for deciphering its mechanism of action. For this compound, specific studies detailing its direct interaction with molecular targets or its modulation of cellular signaling pathways are not widely available.

Ligand-receptor interaction studies are fundamental to understanding how a compound exerts its biological effects by binding to specific protein receptors. These studies typically involve techniques such as radioligand binding assays, surface plasmon resonance (SPR), and reporter cell assays to characterize binding affinity, kinetics, and specificity. nih.govnih.govvanderbilt.edugiffordbioscience.comrevvity.com Despite the importance of such investigations for compounds of interest, there are no specific published studies detailing this compound's direct ligand-receptor interactions.

Cellular pathway modulation analysis, such as investigating the impact on Mitogen-Activated Protein Kinase (MAPK) signaling, provides insights into how a compound influences cellular processes like inflammation, cell stress response, differentiation, and proliferation. researchgate.netnih.govdtic.milmdpi.comjournalagent.com While MAPK pathways are critical regulators in many biological contexts, including inflammatory responses, specific published studies detailing this compound's direct modulation of cellular pathways like the MAPK cascade are not readily found in current scientific literature.

Ligand-Receptor Interaction Studies

Metabolomic Profiling and Identification of this compound in Biological Systems (Non-Human)

Metabolomic profiling involves the systematic study of small-molecule metabolites within a biological system, providing a snapshot of its physiological state. frontiersin.orgscribd.comdntb.gov.uacreative-proteomics.com This approach can identify and quantify compounds present in cells, biofluids, or tissues, reflecting biochemical activities. frontiersin.org In non-human biological systems, this compound has been identified as a metabolite. For instance, it was found to be among the main metabolites enriched in the rhizosphere of maize in an intercropping system. researchgate.net This indicates its presence and potential role within the complex metabolic interactions occurring in such biological environments.

Structure Activity Relationship Sar Studies of Septentrionine and Its Analogues

Impact of Structural Modifications on Preclinical Biological Activities

For complex natural products like diterpenoid alkaloids, which include septentrionine, structural modifications typically involve alterations to various functional groups such as hydroxyl groups, methoxy (B1213986) groups, and the nitrogen atom, as well as changes to ester linkages. researchgate.netresearchgate.net These modifications can significantly influence a compound's interaction with biological targets, thereby affecting its preclinical biological activities.

In the broader context of diterpenoid alkaloids, SAR studies often explore the importance of specific positions and functional groups for their observed pharmacological effects. For instance, in some diterpenoid alkaloids, the presence and position of hydroxyl groups, the nature of ester substituents, and the basicity of the nitrogen atom are considered crucial for activity. Changes such as esterification or hydrolysis can alter lipophilicity, affecting membrane permeability and target engagement. Similarly, the introduction or removal of methoxy groups can influence steric hindrance and electronic properties, which are vital for receptor binding. While specific data for this compound is limited, these types of modifications would be the focus of SAR investigations to understand their impact on its reported or potential biological activities.

Analysis of Substituted Derivatives and Their Pharmacological Effects

The analysis of substituted derivatives involves systematically modifying the parent compound, this compound, to create a series of analogues. These derivatives are then evaluated for their pharmacological effects to establish correlations between specific structural changes and observed biological responses. For diterpenoid alkaloids, derivatives might include those with altered alkyl chains, different ester moieties, or variations in the substitution patterns on the polycyclic core. researchgate.net

Correlation between Stereochemistry and Biological Response

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a critical role in determining the biological activity of chiral compounds like this compound. Living systems are inherently chiral, meaning that biological receptors, enzymes, and transporters are often stereospecific. This stereospecificity implies that different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different biological effects, or even no effect at all, despite having the same chemical formula and connectivity.

For diterpenoid alkaloids, which possess multiple chiral centers due to their complex polycyclic structures, the precise three-dimensional orientation of functional groups is paramount for effective binding to their molecular targets. researchgate.net One enantiomer might fit perfectly into a receptor's binding site, allowing for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces), while its mirror image might not be able to achieve the necessary alignment, leading to reduced or absent activity. Therefore, understanding the stereochemistry of this compound and its analogues is crucial for elucidating their mechanism of action and for rational drug design, as the biological response is directly correlated with the specific spatial arrangement of atoms. researchgate.net

Computational Approaches in SAR Analysis (e.g., Molecular Docking for Target Interactions)

Computational approaches, particularly molecular docking, are indispensable tools in modern SAR analysis, especially for complex molecules where experimental studies can be challenging and resource-intensive. Molecular docking predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target (receptor), such as a protein, and estimates the binding affinity. This in silico method helps to visualize and understand the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that govern ligand-receptor binding.

For this compound and its potential targets, molecular docking could be employed to:

Predict Binding Modes: Determine how this compound and its analogues fit into the active site of a putative target protein.

Estimate Binding Affinities: Calculate scoring functions that approximate the strength of the interaction, allowing for the ranking of different analogues based on their predicted potency.

Elucidate Key Interactions: Identify the specific amino acid residues in the target protein that interact with crucial functional groups of this compound, providing insights into the structural features essential for activity.

Guide Analogue Design: Inform the design of new this compound analogues by suggesting modifications that could enhance binding affinity or selectivity, thereby optimizing the SAR.

Synthetic Strategies and Chemical Modifications of Septentrionine Core Structures

Semi-Synthetic Approaches to Septentrionine Analoguesrsc.orgcsic.es

Semi-synthesis involves chemical modifications of naturally isolated compounds to produce derivatives or analogues. This approach is particularly valuable for complex natural products where total synthesis might be economically unfeasible or chemically challenging. For this compound, which is a C19-diterpenoid alkaloid, semi-synthetic strategies often leverage its existing complex scaffold. rsc.orgwikipedia.org

A key example of chemical transformation involving this compound and related compounds is hydrolysis. This compound (29) can undergo alkaline hydrolysis to yield N-succinoylanthranilic acid and another compound (30). Similarly, Septentriodine (31), a structurally related C19-diterpenoid alkaloid also found in A. septentrionale, yields lycoctonine (B1675730) (3) and N-succinoylanthranilic acid upon hydrolysis with methanolic KOH. rsc.org This indicates that Septentriodine can serve as a precursor for lycoctonine through a semi-synthetic degradation pathway, highlighting the potential for deriving simpler, yet still complex, analogues from these natural sources. The presence of an amide side-chain with a carboxyl function in both this compound and Septentriodine suggests a common point for potential modifications. rsc.org

Semi-synthesis is a widely adopted strategy in natural product chemistry to enhance molecular diversity, overcome challenges related to raw material availability, and facilitate drug discovery by modifying existing bioactive scaffolds. wikipedia.orgnih.gov

Derivatization for Enhanced Bioactivity or Reduced Undesired Effectsrsc.orgcsic.es

Derivatization, often a component of semi-synthetic endeavors, focuses on modifying specific functional groups within the this compound core or its side chains to alter its biological properties. The goal is typically to enhance desired bioactivity, improve pharmacokinetic profiles, or mitigate undesired effects.

Given that this compound and Septentriodine possess a carboxyl function within their amide side-chains, this moiety represents a prime target for derivatization. rsc.org Modifications to this side-chain could lead to analogues with altered solubility, membrane permeability, or receptor binding affinity. While specific detailed research findings on this compound derivatization for enhanced bioactivity are not extensively documented in the provided search results, the broader field of diterpenoid alkaloid chemistry frequently employs such strategies. For instance, novel derivatives of related diterpenoid alkaloids like lappaconitine (B608462) and chasmanthinine have been synthesized and studied for their biological activities, indicating a general trend towards exploring structural modifications within this class of compounds to optimize their pharmacological profiles. researchgate.netresearchgate.net The principle of derivatization is fundamental in natural product chemistry to unlock new therapeutic potential from complex scaffolds. nih.gov

Total Synthesis Efforts Related to Diterpenoid Alkaloid Skeletonsyoutube.comdtic.milresearchgate.net

The total synthesis of diterpenoid alkaloids, including the C19-type to which this compound belongs, represents a formidable challenge in organic chemistry. These compounds are characterized by their unique cage-like skeletons, numerous stereogenic centers, and dense oxygenation patterns, making their de novo construction highly complex. sioc-journal.cn

Significant progress has been made in the total synthesis of various diterpenoid alkaloid skeletons in recent years, driven by the development and application of innovative synthetic methods and strategies. sioc-journal.cn While a direct total synthesis of this compound itself is not explicitly detailed in the provided search results, efforts on related diterpenoid alkaloid families provide insights into the strategies employed. For example, unified bioinspired approaches have been developed for the total synthesis of different diterpenoid alkaloid skeletons, such as the atisine, ajaconine, denudatine, and hetidine types. These syntheses often rely on key steps like C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization, demonstrating the sophisticated tactics required to build these complex frameworks. nih.gov

Furthermore, "skeletal editing strategies" are emerging in total synthesis, allowing precise modification of core molecular frameworks. These methods aim to streamline synthesis by enabling conversions between distinct but structurally related natural product families through single-atom changes within saturated nitrogen-containing rings. nih.gov This approach could potentially be applied to interconvert between different diterpenoid alkaloid types or to simplify synthetic routes to specific targets. The establishment of structures for other Aconitum alkaloids, such as crassicaudine from chasmanine, also highlights the ongoing synthetic endeavors within this chemically rich class of natural products. researchgate.net

Green Chemistry Principles in this compound Synthesis Researchresearchgate.net

The application of green chemistry principles to the synthesis of complex natural products like this compound is crucial for developing more sustainable and environmentally benign chemical processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the entire lifecycle of a chemical product. yale.edusigmaaldrich.com

While specific research detailing the application of green chemistry principles directly to this compound synthesis is not explicitly found in the provided context, the general principles are highly relevant to the challenges posed by complex natural product synthesis. These principles include:

Prevention of Waste: Designing synthetic routes that minimize waste generation. yale.edusigmaaldrich.com

Atom Economy: Maximizing the incorporation of all starting materials into the final product. yale.edusigmaaldrich.com

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity. yale.edusigmaaldrich.comskpharmteco.com

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. yale.edusigmaaldrich.com

Design for Energy Efficiency: Minimizing energy requirements, ideally operating at ambient temperature and pressure. yale.edusigmaaldrich.com

Use of Renewable Feedstocks: Utilizing renewable raw materials where practicable. yale.edusigmaaldrich.com

Reduction of Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection), which add reagents and generate waste. yale.edusigmaaldrich.com

Catalysis: Employing catalytic reagents over stoichiometric ones for higher selectivity and efficiency. yale.edusigmaaldrich.com

For diterpenoid alkaloids, which often require multi-step syntheses involving various reagents and solvents, integrating these principles could lead to more efficient and less polluting production methods. For instance, the development of more efficient catalysts or the use of greener solvents (e.g., water, supercritical carbon dioxide) could significantly reduce the environmental footprint of such syntheses. scienceinschool.org The focus on "process development" for active pharmaceutical ingredients (APIs) inherently includes considerations for optimizing reaction conditions, selecting appropriate solvents and reagents, and ensuring scalability and cost-effectiveness, all of which align with green chemistry objectives. youtube.com

Exploration of Novel Synthetic Routes and Process Developmentscribd.comnih.govsioc-journal.cn

The exploration of novel synthetic routes and robust process development are critical for the efficient and scalable production of complex natural products like this compound. Given the structural complexity of diterpenoid alkaloids, continuous innovation in synthetic methodology is essential. sioc-journal.cn

Recent advancements in the total synthesis of diterpenoid alkaloids emphasize the development of innovative synthetic methods and strategies to overcome inherent challenges. sioc-journal.cn This includes devising new reaction pathways, improving stereocontrol, and finding more convergent routes to reduce the number of synthetic steps. The concept of "skeletal editing," which allows precise modification of molecular frameworks, represents a novel approach to accessing diverse chemical spaces and potentially streamlining the synthesis of related natural products. nih.gov

Process development, specifically for active pharmaceutical ingredients (APIs), focuses on optimizing the manufacturing process to ensure scalability, cost-effectiveness, and consistent quality. youtube.com This involves:

Optimization of Synthetic Routes: Refining the chemical steps to improve yield, purity, and efficiency. youtube.com

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, and reaction time. youtube.com

Selection of Solvents and Reagents: Choosing appropriate and, ideally, greener solvents and reagents to minimize impurities and ensure safety. youtube.com

For this compound, and other complex natural products, process development aims to transition laboratory-scale syntheses to industrial production, addressing challenges such as the complexity of chemical reactions and the need for high purity. youtube.com Innovations in this area also include computational tools, such as retrosynthesis software, which can help discover novel and more efficient synthetic pathways by leveraging expert-coded rules and vast chemical databases. synthiaonline.com The integration of these novel synthetic routes and rigorous process development methodologies is vital for the future accessibility and sustainable production of this compound and its analogues.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like Septentrionine. They are indispensable for both determining the amount of a substance present (quantitative analysis) and confirming its identity (qualitative analysis).

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of non-volatile or thermally unstable compounds, including alkaloids. When coupled with a Diode Array Detector (DAD), HPLC-DAD provides robust capabilities for both quantitative and qualitative assessments by simultaneously acquiring absorbance spectra across a range of wavelengths, which aids in peak identification and purity assessment. wikidata.org

For diterpenoid alkaloids, including those structurally related to this compound found in Aconitum species, HPLC has been employed for quantitative determination. wikipedia.org While specific HPLC-DAD parameters for this compound are not detailed in the provided literature, the technique is broadly applicable for the analysis of alkaloids. For instance, HPLC-DAD methods developed for other compounds demonstrate high linearity with correlation coefficients (R²) typically ranging from 0.9997 to 0.9998, and good recovery rates (70-120%), indicating its reliability for quantitative analysis. latoxan.comnih.gov The method can also be quick, with analysis times as short as 15 minutes for certain compounds. ctdbase.org

Table 1: Typical HPLC-DAD Performance Parameters for Quantitative Analysis

| Parameter | Typical Range/Value (Example) | Application Context (Example) | Source |

| Correlation Coefficient (R²) | 0.9997–0.9998 | Biogenic amines in cheese | latoxan.com |

| Limits of Detection (LOD) | 1.53–1.88 mg/kg | Biogenic amines in cheese | latoxan.com |

| Limits of Quantification (LOQ) | 5.13–6.28 mg/kg | Biogenic amines in cheese | latoxan.com |

| Recovery | 70–120% | Biogenic amines in cheese | latoxan.com |

| Precision (RSDr) | <20% | Biogenic amines in cheese | latoxan.com |

| Analysis Time | 15 minutes | L-Theanine in tea | ctdbase.org |

Gas Chromatography (GC) is a powerful analytical technique suitable for the analysis of volatile or semi-volatile compounds. For diterpenoid alkaloids, GC has been utilized for their separation and quantitative analysis. In studies involving Aconitum mitakense Nakai and Aconitum yezoense Nakai, GC analyses employed liquid phases such as 1.5% OV-101 and 1.5% SE-30 for the effective separation of diterpenoid alkaloids. nih.gov GC-Mass Spectrometry (GC-MS) is also commonly used for analyzing the chemical composition of plant extracts, including those containing alkaloids, by identifying compounds based on their fragmentation patterns and retention times. wikipedia.org

Table 2: GC Liquid Phases for Diterpenoid Alkaloid Analysis

| Liquid Phase | Application Context | Source |

| 1.5% OV-101 | Separation of diterpenoid alkaloids | nih.gov |

| 1.5% SE-30 | Separation of diterpenoid alkaloids | nih.gov |

Capillary Electrophoresis (CE) offers an alternative to traditional chromatography for the separation of charged molecules, including alkaloids. CE-based techniques, particularly when combined with detection methods like Diode Array Detection (CE-DAD) or Mass Spectrometry (CE-MS), provide high efficiency and rapid analysis speeds for basic compounds found in herbal or natural product applications. nih.govatamankimya.com CE is capable of achieving baseline resolution for multiple basic compounds in less than 14 minutes, making it a viable routine procedure for rapid identification and quantification. nih.gov The technique is particularly valuable for separating complex alkaloid mixtures, including isobaric compounds, offering a detailed perspective on alkaloid profiles.

Gas Chromatography (GC) Applications

Mass Spectrometry (MS) Techniques for Metabolomics and Trace Analysis

Mass Spectrometry (MS) techniques are indispensable for metabolomics and trace analysis due to their high sensitivity, specificity, and ability to provide detailed structural information about compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This synergistic approach is particularly well-suited for the analysis of complex biological and environmental samples, enabling the identification and quantification of a wide range of compounds.

This compound has been identified in serum metabolomics studies utilizing Liquid Chromatography and Orbitrap Mass Spectrometry (LC-Orbitrap MS). Orbitrap MS, known for its exceptional stability, repeatability, and high mass accuracy (typically <1 ppm), is crucial for untargeted metabolomics, where thousands of metabolic features can be detected in both positive and negative ionization modes. This technique allows for the robust measurement of metabolites even in complex mixtures like serum, providing comprehensive metabolic profiles.

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, employs both targeted and untargeted approaches. This compound has been a metabolite identified in both contexts.

Untargeted metabolomics is a discovery-driven approach aimed at detecting and identifying as many metabolites as possible in a sample without prior selection. This approach is valuable for hypothesis generation and data discovery, providing a global phenotype of metabolic changes in response to various conditions. For instance, this compound was observed to be significantly enriched in maize rhizosphere soils in intercropping treatments, identified through widely targeted metabolomics (a form of untargeted metabolomics) using LC-MS/MS platforms. This finding highlights its role as a rhizosphere metabolite influencing plant growth and nutrient uptake.

Targeted metabolomics , in contrast, focuses on the quantitative and qualitative analysis of a predefined set of metabolites. This approach uses specific scan surveys, such as Multiple Reaction Monitoring (MRM) in LC-MS/MS, to detect and quantify particular compounds with high sensitivity and specificity. While the initial identification of this compound might occur through untargeted screening, its precise quantification in specific biological or environmental samples would typically involve targeted metabolomics methods.

Table 3: this compound in Metabolomics Studies

| Study Type | Analytical Platform | Sample Matrix | Key Finding Related to this compound |

| Untargeted Metabolomics | LC-Orbitrap MS | Serum samples, Maize rhizosphere soil | |

| Targeted Metabolomics | LC-MS/MS (MRM) | Maize rhizosphere soil | |

| Untargeted Metabolomics | LC-MS/MS | Human serum, cell lines |

Chemical Compounds and PubChem CIDs

This section provides a consolidated list of the chemical compounds mentioned in the article, along with their corresponding PubChem Compound Identifiers (CIDs).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Orbitrap MS) for Complex Mixtures

The study of complex natural products like this compound relies heavily on advanced analytical techniques to ensure their purity, confirm their identity, and elucidate their precise chemical structures. Spectroscopic methods, in particular, play a crucial role in this process.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption or transmission of UV or visible light by a sample technologynetworks.comijnrd.org. This absorption is influenced by the sample's composition, providing insights into its identity and concentration technologynetworks.com. The principle behind UV-Vis spectroscopy is based on the Beer-Lambert Law, which relates absorbance to the concentration of the analyte and the path length of the light through the sample researchgate.net.

For a complex organic compound like this compound, UV-Vis spectroscopy can be employed for several research applications:

Purity Assessment: The presence of impurities can often be detected by deviations from expected absorption profiles or the appearance of additional peaks wepub.org. A pure compound should exhibit a characteristic UV-Vis spectrum.

Identification: While not definitive on its own, the UV-Vis spectrum can serve as a fingerprint, especially when compared to known standards. Chromophores (functional groups that absorb UV or visible light) within the this compound structure, such as aromatic rings or conjugated systems, would be responsible for its characteristic absorption bands technologynetworks.comwepub.org.

Concentration Determination: Once the molar absorptivity (extinction coefficient) of this compound is known at a specific wavelength, its concentration in a solution can be accurately quantified technologynetworks.com.

Although specific UV-Vis spectral data for this compound (e.g., λmax values) were not found in the current literature search, its complex norditerpenoid alkaloid structure suggests the presence of chromophoric groups that would exhibit characteristic absorption in the UV region. Researchers would typically record the UV-Vis spectrum of isolated this compound to establish its unique spectral signature for future identification and purity checks.

Advanced NMR Applications (e.g., for complex mixture analysis, in situ studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation, identification, and purity assessment of complex organic molecules, including norditerpenoid alkaloids like this compound nih.govresearchgate.netnih.gov. Its ability to provide detailed information about the connectivity of atoms and their spatial arrangement makes it superior for confirming complex structures.

Key NMR applications for this compound research include:

Structural Elucidation and Identification:

1D NMR (¹H and ¹³C NMR): These provide initial insights into the number and types of protons and carbons present, as well as their chemical environments. For complex alkaloids, the chemical shifts and coupling patterns in ¹H NMR are crucial for identifying specific structural fragments researchgate.net. ¹³C NMR provides information on the carbon backbone, with chemical shifts being highly sensitive to the bonding environment acs.org.

2D NMR Techniques: These experiments provide correlations between different nuclei, which are vital for piecing together the full structure.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing adjacent protons in a molecule.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons directly attached to them, aiding in assigning ¹H and ¹³C signals researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial long-range connectivity information, especially across quaternary carbons or heteroatoms researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, regardless of bond connectivity, which is essential for determining the relative stereochemistry of complex molecules like this compound.

Purity Assessment: NMR is highly sensitive to impurities. The presence of extraneous signals in the NMR spectrum can indicate contamination, and quantitative NMR (qNMR) can be used to determine the exact purity of a sample mdpi.com.

Complex Mixture Analysis: In natural product research, this compound is often isolated from complex plant extracts containing numerous other alkaloids and metabolites capes.gov.bracs.org. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) or selective excitation experiments, can help differentiate signals from different components within a mixture, even without prior separation nih.gov.

In Situ Studies: While less common for initial structural elucidation, advanced NMR can be used for in situ studies to monitor chemical reactions, conformational changes, or interactions of this compound with other molecules in real-time, providing dynamic insights nih.govnih.gov.

Research on alkaloids from Aconitum septentrionale has historically relied on "spectral data" for structural determination, which implicitly includes NMR given its power in this field capes.gov.bracs.org. For instance, ¹³C chemical shifts have been revised for related diterpenoid alkaloids based on DEPT measurements, highlighting the detailed level of NMR analysis applied to these compounds capes.gov.br.

Sample Preparation Strategies for Analytical Studies

Effective sample preparation is a critical preliminary step for the accurate and reliable analysis of this compound, especially when isolated from its natural plant matrix. The goal of sample preparation is to isolate the target analyte from complex matrices, concentrate it, and remove interfering substances.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a widely used and versatile sample preparation technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.comresearchgate.net. For the extraction of alkaloids like this compound from plant materials, LLE is a common choice due to its simplicity and effectiveness in handling complex matrices phenomenex.com.

Process and Application for this compound:

Homogenization: The plant material (e.g., roots of Aconitum septentrionale) is first ground and homogenized to increase the surface area for extraction.

Initial Extraction: A suitable solvent (often an alcohol or a mixture of alcohol and water) is used to extract the alkaloids from the solid matrix.

pH Adjustment: Alkaloids are typically basic compounds. By adjusting the pH of the aqueous phase, their ionization state can be controlled, which significantly influences their solubility in organic solvents. For example, in an acidic aqueous phase, alkaloids are protonated and become water-soluble. In a basic aqueous phase, they are deprotonated and become more soluble in organic solvents. This property is exploited for selective extraction.

Partitioning: The aqueous extract is mixed vigorously with an immiscible organic solvent (e.g., chloroform, ethyl acetate, or n-butanol). This compound, depending on the pH, will preferentially partition into one of the phases.

Phase Separation: The two immiscible layers are allowed to separate, often aided by centrifugation phenomenex.com. The desired phase containing this compound is then collected.

Concentration and Cleanup: The organic solvent is typically evaporated to concentrate the alkaloid, and further cleanup steps (e.g., chromatography) may be applied to achieve the desired purity for spectroscopic analysis.

LLE offers advantages such as low material costs and high selectivity for certain analytes, making it effective for cleaning up complex matrices phenomenex.com. However, it can be time and effort-consuming and may require large volumes of organic solvents phenomenex.comnih.gov. Recent advancements include automated LLE platforms to improve throughput and reliability nih.govnoelresearchgroup.com.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) has emerged as a "green" and sustainable alternative to conventional solvent extraction methods for isolating high-value compounds from natural sources ajgreenchem.commdpi.comnih.gov. This technique utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), which possesses properties between those of a liquid and a gas ajgreenchem.comrjptonline.org. SC-CO2 is non-toxic, non-flammable, and easily removable from the extract, making it an environmentally friendly choice ajgreenchem.com.

Process and Application for this compound:

Sample Loading: The prepared plant material is placed into an extraction vessel.

Supercritical Fluid Introduction: Carbon dioxide is brought to its supercritical state (above its critical temperature of 31.1 °C and critical pressure of 7.38 MPa), and then passed through the sample ajgreenchem.comrjptonline.org.

Extraction: The supercritical fluid acts as a solvent, dissolving the target compounds (this compound) from the matrix. The solvating power of SC-CO2 can be precisely controlled by adjusting pressure and temperature ajgreenchem.comrjptonline.org.

Modifier Addition: For more polar compounds like alkaloids, a co-solvent or "modifier" (e.g., methanol (B129727), ethanol) is often added to the SC-CO2 to increase its polarity and enhance the extraction efficiency and selectivity ajgreenchem.commdpi.com.

Separation and Collection: After extraction, the pressure and temperature of the supercritical fluid are reduced, causing it to return to a gaseous state and lose its solvating power. This leads to the precipitation of the extracted compounds, which can then be collected rjptonline.org.

SFE offers several advantages for natural product extraction, including reduced solvent consumption, shorter extraction times, and minimal degradation of heat-sensitive compounds ajgreenchem.commdpi.com. Factors influencing extraction yields in SFE include the solubility of the solute in the fluid, diffusion through the matrix, and the collection process rjptonline.org. While specific SFE parameters for this compound are not detailed in the provided search results, SFE has been successfully applied to the extraction of various organic compounds, including alkaloids, from herbs and other plants mdpi.comnih.gov.

Compound Information

The following table provides key chemical information for this compound.

| Property | Value | Source |

| Molecular Formula | C38H54N2O11 | ebi.ac.ukjst.go.jp |

| Average Mass | 714.844 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 714.37276 g/mol | ebi.ac.uk |

| CAS Registry Number | 70553-63-8 | ebi.ac.ukjst.go.jp |

| PubChem CID | 441754 | plantaedb.com |

Research Gaps and Future Directions in Septentrionine Studies

Elucidation of Complete Biosynthetic Pathways for Septentrionine

The complete biosynthetic pathway of this compound remains largely unelucidated. While its classification as a C19-diterpenoid alkaloid suggests a shared foundational pathway with other compounds in this class, the specific enzymatic steps and precursor molecules leading to the unique structural features of this compound are not fully understood. For instance, the conversion of related compounds like 8-O-methyllycaconitine to this compound has been observed, indicating potential late-stage modifications, but the earlier stages of diterpenoid skeleton formation and subsequent nitrogen incorporation are still areas requiring in-depth investigation. researchgate.net

Research Gaps:

Identification and characterization of all enzymes involved in the conversion of common terpenoid precursors to the specific diterpenoid skeleton of this compound.

Understanding the precise mechanisms and timing of nitrogen atom incorporation into the carbon framework.

Elucidation of the methylation and acylation steps that lead to the final complex structure of this compound.

Future Directions:

Genomic and Transcriptomic Approaches: Sequencing the genome and analyzing the transcriptome of this compound-producing plants (Aconitum septentrionale) could identify gene clusters encoding biosynthetic enzymes.

Metabolomics and Isotopic Labeling: Advanced metabolomic profiling combined with stable isotope labeling experiments can trace the flow of atoms from primary metabolites through intermediates to this compound, pinpointing key branching points and precursor molecules.

Enzyme Characterization: Isolation and functional characterization of putative biosynthetic enzymes (e.g., cytochrome P450s, methyltransferases, acyltransferases) will confirm their roles in the pathway.

Deeper Understanding of Specific Molecular Targets and Action Mechanisms

While diterpenoid alkaloids, including those structurally related to this compound, are known for a range of biological activities such as anti-inflammatory, analgesic, and anti-tumor effects, the specific molecular targets and detailed mechanisms of action for this compound itself are not yet deeply understood. researchgate.net Studies on Lycaconitine-type C19-diterpenoid alkaloids, for example, have implicated targets such as mitogen-activated protein kinase 8 (MAPK8), mitogen-activated protein kinase 14 (MAPK14), and heat shock protein HSP 90-alpha (HSP90alpha) in their anti-inflammatory mechanisms. chemistry-chemists.com This suggests that this compound might act through similar or related pathways, but direct evidence is lacking.

Research Gaps:

Precise identification of the cellular and molecular targets that this compound directly interacts with in biological systems.

Characterization of the binding affinity, specificity, and kinetics of this compound with its targets.

Elucidation of the downstream signaling pathways and cellular responses triggered by this compound-target interactions.

Understanding structure-activity relationships (SAR) for this compound's biological effects.

Future Directions:

Target Identification Techniques: Employing advanced techniques such as affinity chromatography, chemical proteomics, and unbiased phenotypic screening to identify direct binding partners.

Structural Biology: Utilizing cryo-electron microscopy (cryo-EM) or X-ray crystallography to determine the high-resolution structures of this compound in complex with its molecular targets, providing insights into binding modes and conformational changes.

Cellular and In Vivo Studies: Conducting comprehensive cellular assays (e.g., reporter gene assays, pathway activation studies) and in vivo models to validate identified targets and elucidate physiological effects.

Computational Modeling: Applying molecular docking and dynamics simulations to predict and refine binding interactions and guide experimental validation.

Development of Novel Analytical Probes for In Situ Research

Current analytical methods for natural products often involve extraction and purification, which can disrupt their native environment and interactions. The development of novel analytical probes specifically for this compound would enable in situ research, providing real-time, spatially resolved information about its presence, concentration, and interactions within biological systems or ecological niches. While general analytical probes, including fluorescent and affinity-based biosensors, have seen advancements for various biological substances, specific tools for this compound are currently unavailable.

Research Gaps:

Lack of highly specific and sensitive probes capable of detecting this compound in complex biological matrices without extensive sample preparation.

Absence of tools for real-time monitoring of this compound dynamics within living cells, tissues, or environmental samples.

Limited methods for visualizing the cellular or subcellular localization of this compound.

Future Directions:

Fluorescent Probes: Designing and synthesizing fluorescently labeled this compound analogs or aptamers that can bind to this compound or its targets, allowing for live imaging and real-time tracking.

Affinity Probes: Developing chemical probes with reactive groups that can covalently label this compound's binding partners, facilitating their identification through proteomics.

Biosensors: Engineering genetically encoded or cell-based biosensors that respond to the presence of this compound, enabling high-throughput screening or in vivo detection.

Mass Spectrometry Imaging: Advancing spatial metabolomics techniques, such as mass spectrometry imaging, to visualize the distribution of this compound within plant tissues or microbial communities.

Exploration of New Chemical Space through Rational Design and Synthesis

The complex structure of this compound offers a rich scaffold for the exploration of new chemical space through rational design and synthesis. This involves systematically modifying its structure to generate analogs with potentially enhanced potency, improved selectivity, altered pharmacokinetic properties, or novel biological activities. Currently, the systematic exploration of this compound's chemical space through targeted synthesis and SAR studies is limited. Rational design, often guided by computational methods, is a powerful approach in drug discovery to generate synthesizable molecules with desired properties. researchgate.net

Research Gaps:

Limited number of synthesized this compound analogs and derivatives available for comprehensive biological evaluation.

Incomplete understanding of the structure-activity relationships (SAR) for various biological effects of this compound.

Challenges in the total synthesis or semi-synthesis of complex diterpenoid alkaloids, hindering the generation of diverse chemical libraries.

Future Directions:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of this compound derivatives with targeted modifications to specific functional groups or regions of the molecule to map SAR for different biological activities.

Computational Drug Design: Utilizing computational tools such as molecular modeling, virtual screening, and de novo design to predict promising this compound analogs with desired properties and guide synthetic efforts.

Combinatorial Chemistry: Developing efficient synthetic routes that allow for the combinatorial synthesis of diverse this compound-like scaffolds.

Bio-inspired Synthesis: Leveraging insights from the biosynthetic pathway (once elucidated) to develop biomimetic synthetic strategies for this compound and its analogs.

Investigation of Ecological Roles and Chemical Ecology of this compound

Natural products often play crucial roles in the chemical ecology of organisms, mediating interactions between species and their environment. This compound has been identified as an enriched metabolite in rhizosphere soil in intercropping systems, suggesting a potential role in plant-micromicrobe or plant-plant interactions within its natural habitat. However, the full spectrum of its ecological functions and its precise role in chemical communication or defense mechanisms are largely unexplored. Chemical ecology is a field dedicated to understanding these interactions. plantaedb.comresearchgate.net

Research Gaps:

Limited understanding of the specific ecological pressures that led to the evolution and production of this compound in Aconitum septentrionale.

Unclear roles of this compound in plant defense against herbivores or pathogens.

Undetermined involvement in allelopathic interactions with other plants or symbiotic relationships with microbes.

Lack of knowledge regarding the environmental factors that influence this compound production and release.

Future Directions:

Field and Greenhouse Studies: Conducting controlled experiments in natural or simulated environments to observe the effects of this compound on plant-herbivore, plant-pathogen, and plant-microbe interactions.

Ecological Metabolomics: Employing advanced metabolomic techniques to profile the chemical exudates of Aconitum septentrionale under different ecological conditions and identify changes in this compound levels.

Bioassays with Ecological Relevance: Developing specific bioassays to test the effects of this compound on ecologically relevant organisms (e.g., insect pests, beneficial microbes, competing plants).

Stable Isotope Probing (SIP): Using SIP to track the movement and transformation of this compound within ecological networks.

By systematically addressing these research gaps, the scientific community can gain a more profound understanding of this compound, from its origins and molecular mechanisms to its ecological significance, paving the way for potential future applications.

Q & A

Q. How can researchers address discrepancies between in silico predictions and experimental results for this compound’s bioactivity?

- Methodology : Audit computational assumptions (e.g., force field parameters, solvent models) and cross-validate with experimental assays under identical conditions. Use sensitivity analysis to identify critical variables affecting predictive accuracy .

Methodological Best Practices

- Data Contradiction Analysis : Employ triangulation by combining qualitative (e.g., observational notes) and quantitative data. Use mixed-effects models to account for nested variables .

- Questionnaire Design for Surveys : For studies involving human subjects, structure closed-ended questions with Likert scales and include open-ended follow-ups for nuanced insights. Pre-test questionnaires with pilot groups to eliminate ambiguities .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and document IRB approvals for human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.